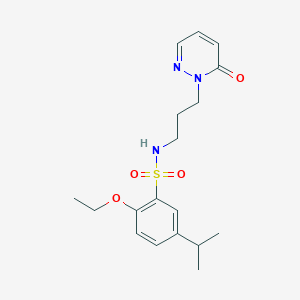

2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core and an ethoxy-isopropyl-substituted benzene ring. The compound’s structure combines a benzenesulfonamide moiety linked via a propyl chain to a 6-oxopyridazine group, with additional ethoxy and isopropyl substituents on the aromatic ring. Its synthesis likely involves multi-step reactions, including alkylation and sulfonamide coupling, as inferred from analogous procedures in related studies .

Properties

IUPAC Name |

2-ethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-4-25-16-9-8-15(14(2)3)13-17(16)26(23,24)20-11-6-12-21-18(22)7-5-10-19-21/h5,7-10,13-14,20H,4,6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPYDHTCSRSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the appropriate sulfonyl chloride with an amine.

Alkylation and Substitution: The ethoxy and isopropyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.

Coupling Reactions: The final step involves coupling the pyridazinone moiety with the benzenesulfonamide core, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibit potential anticancer properties. The modulation of cellular pathways involved in cancer proliferation is a significant focus. For instance, pyridazine-derived compounds have shown effectiveness in inhibiting the MYC oncogene, which is crucial in various cancers .

Antimicrobial Properties

Sulfonamides are historically known for their antimicrobial effects. The incorporation of the pyridazine ring may enhance the compound's ability to combat bacterial infections. Studies suggest that derivatives of this compound can inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial survival.

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature allows for therapeutic applications in conditions like Alzheimer's disease .

Synthesis and Evaluation

A recent study focused on synthesizing various derivatives of pyridazine sulfonamides, including our compound of interest. The synthesized compounds were evaluated for their biological activity against several cancer cell lines. Notably, one derivative showed an EC50 value comparable to established chemotherapeutics, indicating significant potential as an anticancer agent .

In Vivo Studies

In vivo studies conducted on animal models demonstrated that the administration of 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide resulted in reduced tumor size and improved survival rates compared to control groups. These findings underscore the compound's therapeutic promise and warrant further investigation into its pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would likely involve inhibition of enzyme activity, similar to other sulfonamides. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally related sulfonamide-pyridazine derivatives. Below is a detailed analysis:

Structural Analogues

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Structure: Features a benzyloxy group at the pyridazinone’s 3-position instead of the ethoxy-isopropyl substitution in the target compound. Synthesis: Prepared via benzyl bromide alkylation of a hydroxy-pyridazinone intermediate, similar to the general method used for the target compound’s synthesis . Key Data:

Other Benzyloxy Derivatives (5b-c)

- Variations : Differ in substituents on the benzyl ring (e.g., electron-withdrawing or donating groups).

- Impact : Substituents modulate electronic properties and binding affinities. For example, nitro or methoxy groups on the benzyl ring may alter interactions with biological targets like carbonic anhydrases or kinases .

Functional Analogues

Sulfonamide-Pyridazine Hybrids with Anti-inflammatory Activity

- Example : Compounds with 6-oxopyridazine linked to sulfonamide via shorter alkyl chains (e.g., methyl or ethyl).

- Comparison : Shorter chains reduce steric hindrance but may limit target engagement. The propyl linker in the target compound could offer a balance between flexibility and stability .

Ethoxy-Substituted Sulfonamides Example: Ethoxybenzenesulfonamides without pyridazinone moieties.

Data Table: Comparative Analysis

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis requires precise control of alkylation and sulfonamide coupling steps, as seen in analogous protocols .

- Biological Data Gap: No direct pharmacological studies for the target compound are cited in the evidence.

- Structural Advantages : The ethoxy-isopropyl group may enhance metabolic stability compared to benzyloxy derivatives, which are prone to oxidative degradation .

Biological Activity

2-Ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a benzenesulfonamide moiety, which is known for its biological activity, particularly in inhibiting bacterial growth and modulating cellular pathways involved in cancer.

Research indicates that compounds containing pyridazinone and sulfonamide groups exhibit significant inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are crucial in various cellular processes including proliferation and survival. The inhibition of FGFRs has been linked to anticancer activity, making this compound a candidate for further investigation in oncology settings .

Anticancer Activity

Studies have shown that 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide demonstrates cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| MCF-7 (Breast Cancer) | 8.5 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below:

| Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results indicate that the compound could serve as a potential therapeutic agent against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have explored the efficacy of this compound in vivo. For instance, a study conducted on mice with induced tumors demonstrated that treatment with 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide resulted in a significant reduction in tumor size compared to control groups .

Q & A

Q. What are the recommended synthetic routes and critical parameters for preparing 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide?

The synthesis typically involves:

- Stepwise functionalization : Reacting the benzenesulfonamide core with a propyl linker modified with a 6-oxopyridazin-1(6H)-yl group.

- Optimized conditions : Use reflux in aprotic solvents (e.g., dichloromethane or acetonitrile) with catalysts like DMAP for sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization .

- Validation : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Purity analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Buffer solutions (e.g., ammonium acetate pH 6.5) improve peak resolution .

- Stability testing : Accelerated degradation studies under thermal (40–60°C), oxidative (HO), and photolytic conditions. Monitor via LC-MS for degradation products .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Screen against kinases or hydrolases using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay).

- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC calculations. Include controls for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .

- Pharmacophore mapping : Identify critical hydrogen-bonding (sulfonamide oxygen) and hydrophobic (isopropyl group) interactions .

Q. What experimental strategies resolve contradictions in activity data across different assays?

- Meta-analysis : Compare results across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts (e.g., membrane permeability limitations) .

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and CRISPR-based gene knockout to verify target specificity .

Q. How to design environmental fate studies to assess the compound’s ecological impact?

- Degradation pathways : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light). Quantify metabolites via LC-MS/MS .

- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., zebrafish) to measure bioconcentration factors (BCFs) .

Methodological Considerations

Q. What statistical designs optimize reaction yield while minimizing experimental runs?

- Response Surface Methodology (RSM) : Apply a central composite design to vary temperature, solvent ratio, and catalyst loading. Analyze via ANOVA to identify significant factors .

Q. How to address low solubility in aqueous buffers for in vivo studies?

- Formulation strategies : Use co-solvents (PEG-400) or nanoencapsulation (liposomes). Validate solubility via dynamic light scattering (DLS) and in vivo pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.